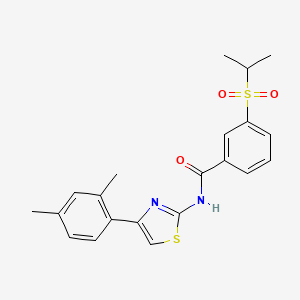

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 2,4-dimethylphenyl-substituted thiazole ring and a 3-(isopropylsulfonyl)benzamide moiety. Thiazole derivatives are widely investigated for their biological activities, including anticancer and antimicrobial properties, due to their ability to interact with cellular targets via hydrogen bonding, hydrophobic interactions, and electronic effects .

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-9-8-14(3)10-15(18)4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGNCGBEFSERKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, thiazole-2-carboxylic acid, and isopropylsulfonyl chloride. The synthetic route may involve the following steps:

Formation of Thiazole Ring: The reaction between 2,4-dimethylphenylamine and thiazole-2-carboxylic acid under acidic or basic conditions to form the thiazole ring.

Introduction of Isopropylsulfonyl Group: The thiazole derivative is then reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the isopropylsulfonyl group.

Formation of Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography and recrystallization.

Chemical Reactions Analysis

Oxidation and Reduction

-

Oxidation : Potassium permanganate (KMnO₄) is commonly used under mild conditions (room temperature or slightly elevated) to oxidize functional groups such as alcohols or alkenes.

-

Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride may be employed to reduce carbonyl groups (e.g., ketones) to alcohols.

Conditions : Reactions are typically carried out in organic solvents like dichloromethane or ethanol, with temperature ranges of 0–80°C .

Coupling Reactions

The compound’s synthesis often involves coupling of piperidine derivatives with pyrazine-containing fragments. For example:

-

Piperidine modification : Piperidine hydrochloride salts are coupled with pyrazine-based compounds using reductive amination or alkylation.

-

Solvents : Dioxane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used, often with bases like diisopropylethylamine (DIPEA) or triethylamine .

Functional Group Transformations

-

Alkylation/Arylation : Piperazine or piperidine rings may undergo alkylation or aryl substitution to introduce substituents like prop-2-en-1-yl (allyl) groups.

-

Amidation/Sulfonylation : Post-coupling modifications include amide formation or sulfonation to enhance bioactivity .

Reagent Utilization Table

Transformation Pathways

The compound undergoes diverse transformations to generate bioactive derivatives:

-

Alkylation : Introduction of allyl groups via reaction with prop-2-en-1-yl derivatives.

-

Arylation : Substitution

Scientific Research Applications

Biological Activities

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been evaluated for various biological activities:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. Specific derivatives have shown cytotoxic effects against different cancer cell lines by inducing apoptosis .

- TRPV1 Modulation : Some studies suggest that thiazole derivatives can act as TRPV1 receptor antagonists, which may provide therapeutic benefits in pain management and inflammatory diseases .

Case Studies

- Antimicrobial Study : A study published in Chemistry & Biology Interface evaluated a series of thiazole derivatives for their antimicrobial activity. Compounds with similar structures to this compound showed promising results against both gram-positive and gram-negative bacteria .

- Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines, compounds related to this thiazole derivative exhibited significant inhibition of cell growth, suggesting potential as anticancer agents. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Moderate activity |

| Anticancer | Various cancer cell lines | Induction of apoptosis noted |

| TRPV1 Modulation | Pain models | Potential analgesic effects |

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure shares core similarities with analogs reported in the evidence, particularly in the thiazole-benzamide scaffold. Key differences lie in the substituents on the thiazole ring and benzamide group, which influence physicochemical and biological properties.

Table 1: Structural and Functional Group Comparison

Key Observations:

Compounds like 4d () and 9n () incorporate nitrogen-rich substituents (morpholinomethyl, piperazinyl), which may enhance solubility and hydrogen-bonding capacity .

Benzamide Modifications :

- The 3-(isopropylsulfonyl) group in the target compound introduces strong electron-withdrawing effects, which could influence receptor binding compared to electron-donating groups (e.g., pyrazine in A1371226, ) .

- Sulfonyl-containing analogs in (e.g., compounds 10–15) exhibit tautomerism and stability in basic media, suggesting similar behavior for the target compound’s sulfonyl moiety .

Spectral and Analytical Data

While spectral data for the target compound are absent, comparisons with analogs provide insights:

Table 2: Representative Spectral Features of Analogs

- Target Compound Predictions :

- The isopropylsulfonyl group would likely show 1H NMR signals at ~1.3 ppm (isopropyl CH3) and 3.2 ppm (SO2CH), with 13C NMR peaks near 55 ppm (isopropyl C) and 115–125 ppm (sulfonyl-attached aromatic C).

- HRMS would align with a molecular formula of C21H23N2O3S2 (exact mass: ~439.1 g/mol).

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Thiazole Ring : This is achieved by reacting 2,4-dimethylphenyl isothiocyanate with an appropriate bromoacetophenone under basic conditions.

- Coupling Reaction : The resulting thiazole intermediate is then reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values less than 10 μg/mL against A549 lung cancer cells, suggesting that structural modifications can enhance cytotoxic effects .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Thiazole Derivative 1 | A549 | 10.88 ± 0.82 |

| Thiazole Derivative 2 | HCC827 | 6.26 ± 0.33 |

| Thiazole Derivative 3 | NCI-H358 | 6.48 ± 0.11 |

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

- Cell Cycle Arrest : Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several case studies have explored the biological activity of thiazole derivatives:

- Antiviral Activity : Thiazole derivatives have shown promise as antiviral agents by inhibiting viral replication in vitro. One study reported an IC50 value for a thiazole derivative against HCV NS5B RNA polymerase at approximately 32 μM .

- Antioxidant Properties : Research has also highlighted antioxidant activities associated with thiazole compounds, which are crucial for mitigating oxidative stress in cells .

- Molecular Docking Studies : In silico studies using molecular docking techniques have provided insights into the binding interactions between these compounds and their biological targets, indicating favorable interactions that correlate with observed biological activities .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.79–8.64 ppm) and methyl/isopropyl groups (δ 1.22–2.21 ppm). Thiazole NH protons appear at δ ~11.23 ppm .

- Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 406.20 [M+H]⁺ for similar thiazole derivatives) .

- IR spectroscopy : Peaks at ~1713 cm⁻¹ (C=O stretch) and ~1096 cm⁻¹ (S=O stretch) validate functional groups .

How do structural modifications (e.g., sulfonyl or benzamide groups) influence biological activity?

Advanced Research Question

- Sulfonyl groups : The isopropylsulfonyl moiety enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show that bulkier sulfonyl groups (e.g., trifluoromethyl) increase target affinity but may reduce solubility .

- Benzamide substituents : Electron-withdrawing groups (e.g., fluorine) on the benzamide ring improve binding to enzymes like α-glucosidase or kinases. For example, fluorinated analogs show 2–3× higher inhibition potency in enzyme assays .

- Thiazole ring substitution : 2,4-Dimethylphenyl groups at the 4-position of thiazole enhance steric bulk, potentially improving selectivity for cancer cell targets .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Advanced Research Question

- Assay standardization : Use positive controls (e.g., acarbose for α-glucosidase) and replicate experiments (n ≥ 3) to minimize variability .

- Cellular vs. enzymatic assays : Discrepancies may arise from differences in cell permeability (e.g., logP > 3 improves cellular uptake) versus pure enzyme activity. Validate hits using orthogonal methods like SPR or microscale thermophoresis .

- Metabolic interference : Test metabolites (e.g., using liver microsomes) to rule out off-target effects. For example, sulfonamide-containing compounds may interact with cytochrome P450 isoforms .

What computational methods aid in predicting the binding mode of this compound to biological targets?

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict interactions with enzyme active sites (e.g., hydrogen bonds with α-glucosidase His674). Validate with mutagenesis studies .

- MD simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water model) assess stability of ligand-target complexes. RMSD < 2.0 Å indicates stable binding .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to guide rational design .

How is the purity and stability of this compound assessed under storage conditions?

Basic Research Question

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95% for biological testing). Monitor degradation peaks at 254 nm .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. No significant degradation (<5%) indicates room-temperature stability .

- Mass balance : Combine LC-MS and NMR to identify decomposition products (e.g., hydrolysis of sulfonyl groups) .

What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Advanced Research Question

- Rodent models : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma sampling via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂.

- Tissue distribution : Radiolabeled analogs (¹⁴C) quantify accumulation in target organs (e.g., liver for metabolic studies) .

- BBB penetration : Assess brain-to-plasma ratio in mice to evaluate CNS activity potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.